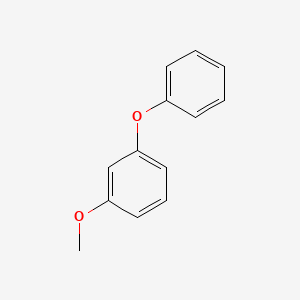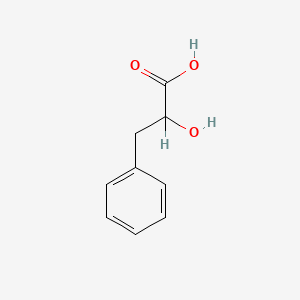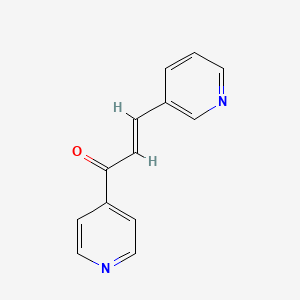![molecular formula C26H28N4O3S B1666375 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione CAS No. 255713-53-2](/img/structure/B1666375.png)
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-123189 is a novel, selective and potent alpha1D antagonist.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Researchers have explored the synthesis and potential pharmacological applications of various derivatives of thieno[3,2-e]pyrimidine. These studies have focused on creating novel compounds that exhibit anti-inflammatory and analgesic properties, or act as antagonists for certain receptors like 5-HT2A and α1D-adrenergic receptors. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with promising cyclooxygenase inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Romeo et al. (2014) identified compounds with high affinity for the α1D-adrenergic receptor, demonstrating potent antagonism in functional assays (Romeo et al., 2014).
Fluorescent Ligands and Imaging Applications
- The development of fluorescent ligands based on thieno[3,2-e]pyrimidine derivatives has been a significant area of research. These compounds have been utilized to visualize receptors overexpressed in cells through fluorescence microscopy. Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with high 5-HT(1A) receptor affinity and efficient fluorescence properties, enabling their potential use in imaging applications (Lacivita et al., 2009).
Synthesis and Structural Analysis
- The synthesis and characterization of thieno[3,2-e]pyrimidine derivatives have been the subject of numerous studies. These investigations often include detailed structural analysis using techniques like NMR, IR, and MS. For example, the synthesis of thieno[3,2-e]pyrimidine derivatives as potential ligands for receptor subtypes has been reported, with an emphasis on understanding their structural features and binding properties (Romeo, Russo, & Blasi, 2001).
Antimicrobial and Cardiotropic Activity
- Research has also focused on the antimicrobial and cardiotropic activities of thieno[3,2-e]pyrimidine derivatives. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing antimicrobial activities (Bektaş et al., 2007). Similarly, Mokrov et al. (2019) reported on compounds with significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov et al., 2019).
Propriétés
Numéro CAS |
255713-53-2 |
|---|---|
Nom du produit |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione |
Formule moléculaire |
C26H28N4O3S |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O3S/c1-18-6-5-7-19(16-18)20-17-34-24-23(20)25(31)30(26(32)27-24)15-12-28-10-13-29(14-11-28)21-8-3-4-9-22(21)33-2/h3-9,16-17H,10-15H2,1-2H3,(H,27,32) |
Clé InChI |
PANBMHHKBRMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
SMILES canonique |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A-123189 A123189 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



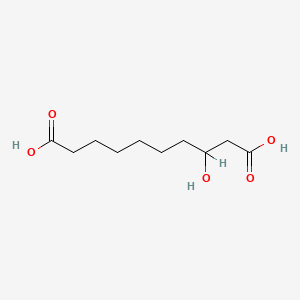
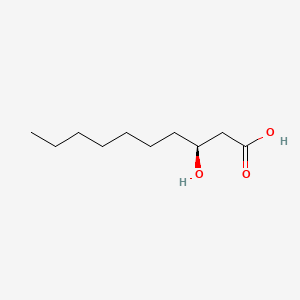
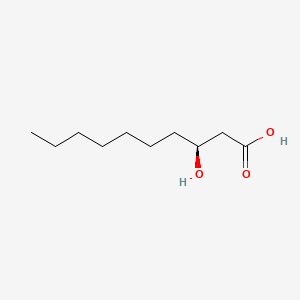
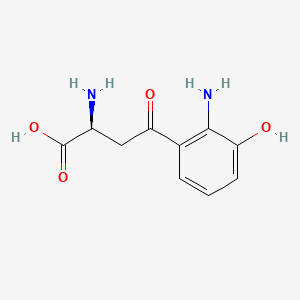
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
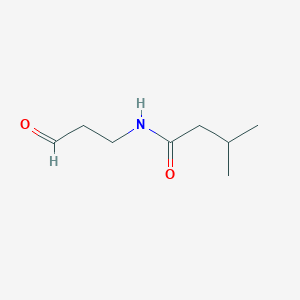
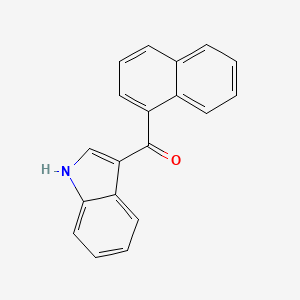
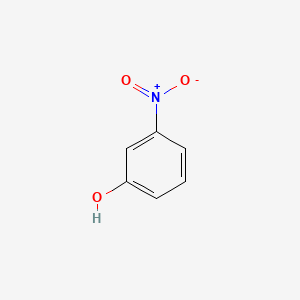
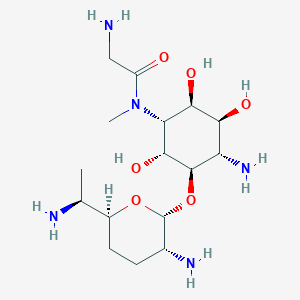
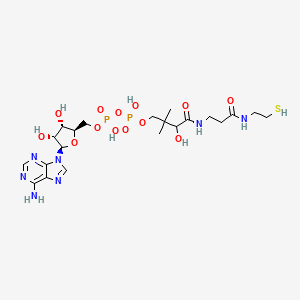
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
